An In-depth Technical Guide to the Chemical Properties of 9-Methoxy-9-oxononanoic Acid
An In-depth Technical Guide to the Chemical Properties of 9-Methoxy-9-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate or methyl hydrogen azelate, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 9-Methoxy-9-oxononanoic acid, with a focus on data presentation, experimental protocols, and logical relationships.
Chemical and Physical Properties
9-Methoxy-9-oxononanoic acid is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by low volatility and a high boiling point, contributing to its stability.[1] While soluble in organic solvents, it is not miscible in water.[1][2]
Table 1: Physicochemical Properties of 9-Methoxy-9-oxononanoic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 9-methoxy-9-oxononanoic acid | [2] |
| Synonyms | Monomethyl azelate, Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Azelaic acid monomethyl ester | [1][2] |
| CAS Number | 2104-19-0 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 22-24 °C | [3] |
| Boiling Point | 159-160 °C at 3 mmHg | [3] |
| Density | 1.045 g/mL at 20 °C | [3] |
| Solubility | Not miscible in water; Soluble in organic solvents | [1][2] |
| Refractive Index | n20/D 1.446 | [3] |
Table 2: Spectroscopic Data of 9-Methoxy-9-oxononanoic Acid
| Spectroscopic Data | Description |
| ¹H NMR | Data available in spectral databases.[4] |
| ¹³C NMR | Data available in spectral databases.[4] |
| IR | Data available in spectral databases.[4] |
| Mass Spectrometry | Key fragments and LC-MS/MS data are available. |
Experimental Protocols
Synthesis of 9-Methoxy-9-oxononanoic Acid
Method 1: Selective Mono-esterification of Azelaic Acid
A common and direct method for the synthesis of 9-Methoxy-9-oxononanoic acid is the selective mono-esterification of azelaic acid. This can be achieved using an acidic catalyst that favors the formation of the monoester over the diester.
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Materials: Azelaic acid, Methanol, Sulfuric acid (catalyst) or strongly acidic ion-exchange resin, Sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Rotary evaporator, Separation funnel, Glassware.
-
Procedure:
-
In a round-bottom flask, dissolve azelaic acid in a suitable solvent such as toluene.
-
Add an equimolar amount of methanol.
-
Add a catalytic amount of concentrated sulfuric acid or a strongly acidic ion-exchange resin.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Method 2: Ozonolysis of Oleic Acid Methyl Ester
An alternative synthesis route involves the ozonolysis of oleic acid methyl ester.[5]
-
Materials: Oleic acid methyl ester, Acetic acid, Hexane, Ozone generator, Oxygen source.
-
Procedure:
-
Prepare a solution of oleic acid methyl ester in a mixture of acetic acid and hexane.
-
Cool the solution to 10-13 °C.
-
Bubble ozone through the solution until the reaction is complete, as indicated by a color change or TLC analysis.
-
Purge the solution with oxygen to remove excess ozone.
-
Heat the mixture to 90-95 °C for approximately 2.5 hours to facilitate oxidative cleavage.
-
The crude product can then be purified.
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Purification of 9-Methoxy-9-oxononanoic Acid
The crude product from the synthesis can be purified by vacuum distillation or column chromatography.
-
Vacuum Distillation: Given its high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of 9-Methoxy-9-oxononanoic acid is collected.
-
Column Chromatography: For smaller scales or to achieve higher purity, column chromatography is effective.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
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Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts will confirm the presence of the methyl ester, the carboxylic acid, and the aliphatic chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Obtain the IR spectrum. Characteristic peaks for the C=O stretch of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic chain are expected.
Biological Relevance and Signaling Pathways
While there is no direct evidence of 9-Methoxy-9-oxononanoic acid being involved in specific signaling pathways, its metabolic fate suggests an indirect biological relevance. Studies on analogous azelate esters, such as diethyl azelate, have shown that upon oral administration, they are rapidly metabolized to azelaic acid.[3] Azelaic acid is a naturally occurring dicarboxylic acid with known immunomodulatory and anti-inflammatory properties. This suggests that 9-Methoxy-9-oxononanoic acid may function as a prodrug or metabolic precursor to the biologically active azelaic acid.
The logical relationship can be visualized as follows:
This diagram illustrates the potential metabolic pathway where 9-Methoxy-9-oxononanoic acid, through in vivo hydrolysis, is converted to azelaic acid, which then exerts its known biological effects. This positions 9-Methoxy-9-oxononanoic acid as a molecule of interest for drug development, potentially as a more bioavailable precursor to azelaic acid.
Conclusion
9-Methoxy-9-oxononanoic acid is a well-characterized chemical compound with defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established organic chemistry protocols. While not directly implicated in signaling pathways, its likely role as a metabolic precursor to the biologically active azelaic acid provides a strong rationale for its continued investigation by researchers and professionals in the fields of chemistry, pharmacology, and drug development. This guide provides a foundational technical overview to support such endeavors.
References
- 1. 壬二酸氢甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
